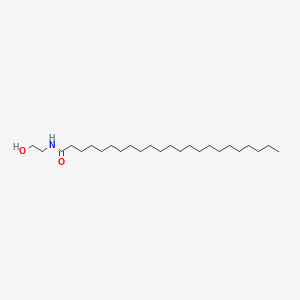

N-(2-Hydroxyethyl)tricosanamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tricosanoyl-Ethanolamid kann durch die Reaktion von Tricosansäure mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carbonsäuregruppe von Tricosansäure, gefolgt von einem nukleophilen Angriff von Ethanolamin, um die Amidbindung zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung eines Kupplungsgeländers wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tricosanoyl-Ethanolamid kann ähnliche synthetische Routen, aber im größeren Maßstab beinhalten. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tricosanoyl-Ethanolamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe im Ethanolaminrest kann zu einer Carbonylgruppe oxidiert werden.

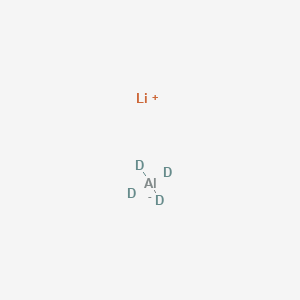

Reduktion: Die Amidbindung kann zur entsprechenden Amin- und Alkoholgruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Hauptprodukte:

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung eines Amins und eines Alkohols.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Tricosanoyl-Ethanolamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von Tricosanoyl-Ethanolamid beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren und Enzymen im Körper. Als Endocannabinoid wird angenommen, dass es mit Cannabinoid-Rezeptoren (CB1 und CB2) interagiert und verschiedene Signalwege beeinflusst . Diese Wechselwirkung kann die Freisetzung von Neurotransmittern modulieren und Prozesse wie Schmerzempfindung, Appetitregulierung und Immunantwort beeinflussen . Die genauen molekularen Ziele und beteiligten Pfade werden noch untersucht .

Wirkmechanismus

The mechanism of action of tricosanoyl ethanolamide involves its interaction with specific receptors and enzymes in the body. As an endocannabinoid, it is believed to interact with cannabinoid receptors (CB1 and CB2) and influence various signaling pathways . This interaction can modulate the release of neurotransmitters and affect processes such as pain perception, appetite regulation, and immune response . The exact molecular targets and pathways involved are still being studied .

Vergleich Mit ähnlichen Verbindungen

Tricosanoyl-Ethanolamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

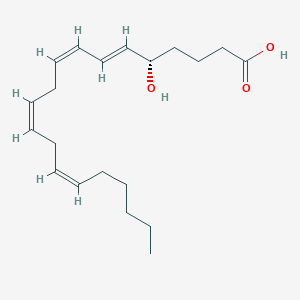

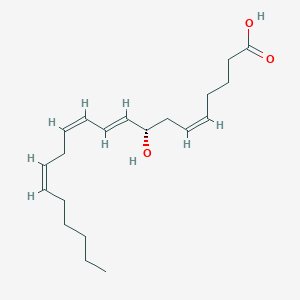

Arachidonoylethanolamid (Anandamid): Bekannt für seine Rolle bei der Schmerzminderung und Appetitregulierung.

Oleoylethanolamid: Beteiligt an der Regulierung des Lipidstoffwechsels und des Energiestoffwechsels.

Palmitoylethanolamid: Bekannt für seine entzündungshemmenden und neuroprotektiven Wirkungen.

Einzigartigkeit: Tricosanoyl-Ethanolamid ist einzigartig aufgrund seiner längeren Kohlenstoffkette im Vergleich zu anderen fetten N-Acyl-Ethanolaminen. Dieser strukturelle Unterschied kann seine Wechselwirkung mit Rezeptoren und Enzymen beeinflussen, was zu unterschiedlichen biologischen Wirkungen führt .

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)tricosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQXTUCHBFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560545 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171022-15-4 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)